molecular formula C11H6N2O3 B14645073 1-Isocyanato-4-nitronaphthalene CAS No. 54528-16-4

1-Isocyanato-4-nitronaphthalene

Cat. No.: B14645073
CAS No.: 54528-16-4
M. Wt: 214.18 g/mol
InChI Key: CPRYOKDAPHAQJS-UHFFFAOYSA-N
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Description

1-Isocyanato-4-nitronaphthalene (CAS: 54528-16-4) is a naphthalene derivative featuring an isocyanate (-NCO) group at the 1-position and a nitro (-NO₂) group at the 4-position. Its molecular formula is C₁₁H₆N₂O₃, with a molecular weight of 214.18 g/mol (calculated from and ). The nitro group is strongly electron-withdrawing, which significantly influences the compound’s electronic properties, reactivity, and applications. Isocyanates are widely used in polymer synthesis (e.g., polyurethanes), while nitro groups often serve as directing moieties in electrophilic substitution reactions or as precursors for amine derivatives.

Properties

CAS No.

54528-16-4

Molecular Formula

C11H6N2O3

Molecular Weight

214.18 g/mol

IUPAC Name

1-isocyanato-4-nitronaphthalene

InChI

InChI=1S/C11H6N2O3/c14-7-12-10-5-6-11(13(15)16)9-4-2-1-3-8(9)10/h1-6H

InChI Key

CPRYOKDAPHAQJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])N=C=O

Origin of Product

United States

Preparation Methods

1-Isocyanato-4-nitronaphthalene can be synthesized through several methodsThe nitration process typically uses a mixture of nitric acid and sulfuric acid as nitrating agents . The resulting 1-nitronaphthalene can then be reacted with phosgene (COCl₂) to introduce the isocyanate group, forming this compound .

Industrial production methods may involve the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to optimize yield and purity. Catalysts like indium(III) triflate or lanthanum(III) nitrobenzenesulfonates can be used to enhance the efficiency of the nitration process .

Chemical Reactions Analysis

1-Isocyanato-4-nitronaphthalene undergoes various chemical reactions, including:

Common reagents used in these reactions include hydrogen gas, palladium catalysts, amines, alcohols, and water. Major products formed from these reactions include amino derivatives, ureas, and carbamates .

Mechanism of Action

The mechanism of action of 1-Isocyanato-4-nitronaphthalene involves its reactivity with nucleophiles. The isocyanate group readily reacts with compounds containing active hydrogen atoms, leading to the formation of stable urea or carbamate linkages. This reactivity is exploited in various applications, such as the synthesis of polymers and pharmaceuticals .

In biological systems, the compound’s derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to potential therapeutic effects. The exact pathways and targets involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-isocyanato-4-nitronaphthalene with structurally related naphthalene derivatives, focusing on substituent effects, reactivity, and applications.

Table 1: Key Properties of Selected Naphthalene Derivatives

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Properties/Applications
This compound 54528-16-4 -NCO (1), -NO₂ (4) 214.18 High polarity, polymer synthesis
1-Isocyanatonaphthalene 86-84-0 -NCO (1) 169.18 Polyurethane precursor
1-Chloro-4-isocyanatonaphthalene Not provided -NCO (1), -Cl (4) ~183.63 Reactive in SNAr reactions
1-Isocyanato-4-methoxynaphthalene 173548-08-8 -NCO (1), -OCH₃ (4) ~199.21 Electron-rich, slower reactivity
1,4-Diisocyanatonaphthalene 46494-42-2 -NCO (1), -NCO (4) ~210.19 Crosslinking agent in polymers
1-Iodo-4-nitronaphthalene 58258-66-5 -I (1), -NO₂ (4) 299.07 Halogen coupling chemistry
1-Cyclopropyl-4-isothiocyanate Not provided -SCN (1), cyclopropyl (4) ~213.30 Steric hindrance, niche synthesis

Substituent Effects on Reactivity

  • Electron-Withdrawing vs. Electron-Donating Groups :

    • The nitro group in this compound deactivates the aromatic ring, reducing susceptibility to electrophilic substitution compared to electron-donating groups like methoxy (1-isocyanato-4-methoxynaphthalene). For example, nitration or sulfonation reactions would proceed slower in the nitro derivative .
    • Chloro substituents (1-chloro-4-isocyanatonaphthalene) are less deactivating than nitro, allowing moderate reactivity in nucleophilic aromatic substitution (SNAr) reactions .
  • Isocyanate vs. Isothiocyanate :

    • Replacing the -NCO group with -SCN (e.g., 1-cyclopropyl-4-isothiocyanate naphthalene) alters nucleophilicity. Isothiocyanates are less reactive toward alcohols (used in polyurethanes) but form stable thioureas with amines .

Physical Properties

  • Solubility: The nitro group in this compound increases polarity, making it less soluble in nonpolar solvents (e.g., hexane) compared to alkyl-substituted derivatives like 1-ethyl-4-methylnaphthalene (CAS: 27424-87-9) .

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